4-Dimethylamino-2-fluoro-N-methyl-5-nitro-benzenesulfonamide
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Dimethylamino-2-fluoro-N-methyl-5-nitro-benzenesulfonamide consists of a benzenesulfonamide core with various functional groups attached . Detailed structural analysis such as crystal structure or proton tautomerism is not available in the retrieved sources.Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
One of the notable applications of compounds related to 4-Dimethylamino-2-fluoro-N-methyl-5-nitro-benzenesulfonamide involves the development of amyloid imaging ligands in Alzheimer's disease research. These ligands, including 4-N-methylamino-4′-hydroxystilbene and others, are used in PET scans to measure amyloid deposits in the brain. This technique has been a breakthrough in understanding the pathophysiological mechanisms and time course of amyloid deposits in Alzheimer's disease, facilitating early detection and the evaluation of new anti-amyloid therapies (Nordberg, 2007).
Synthesis of Key Intermediates
Another application area is in the synthesis of key intermediates for pharmaceuticals. For instance, 2-Fluoro-4-bromobiphenyl, a compound related in structure to 4-Dimethylamino-2-fluoro-N-methyl-5-nitro-benzenesulfonamide, is a critical intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory drug. This highlights the compound's importance in the development of practical, large-scale synthesis methods for pharmaceutical intermediates (Qiu et al., 2009).
Degradation and Stability Studies
In the context of environmental and pharmaceutical sciences, the stability and degradation processes of related compounds have been studied using advanced techniques like LC-MS/MS. These studies contribute to a better understanding of the properties of pharmaceuticals such as nitisinone, shedding light on potential risks and benefits of its application in medicine (Barchańska et al., 2019).
Toxicology of Novel Psychoactive Substances
The compound's related structures have been examined in toxicological studies, particularly concerning new psychoactive substances. These studies provide insights into the pharmacokinetics, pharmacodynamics, and potential health risks associated with novel psychoactive compounds, informing public health policies and clinical practices (Nugteren-van Lonkhuyzen et al., 2015).
properties
IUPAC Name |
4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O4S/c1-11-18(16,17)9-5-8(13(14)15)7(12(2)3)4-6(9)10/h4-5,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOSGTNBNISVKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])N(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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